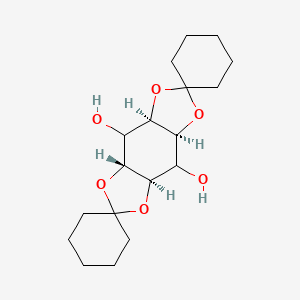

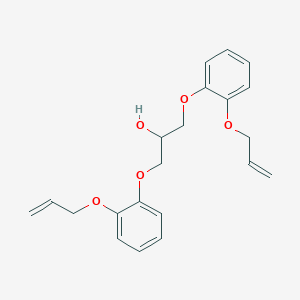

![molecular formula C32H37IN2 B1146222 1,3,3-三甲基-2-(2-{3-[2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]环己-1-烯-1-基}乙烯基)-3H-吲哚-1-碘化物 CAS No. 140648-15-3](/img/structure/B1146222.png)

1,3,3-三甲基-2-(2-{3-[2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]环己-1-烯-1-基}乙烯基)-3H-吲哚-1-碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, including those with trimethyl groups and complex iodide salts, are of interest in organic chemistry due to their unique properties and potential applications in materials science and pharmaceuticals. Research on similar compounds focuses on synthesizing novel derivatives, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multistep reactions, including silylation, deprotection, and cyclization processes. For example, trimethylsilyl iodide (TMSI) has been used as an efficient reagent for the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, highlighting the role of iodide in facilitating these reactions (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

Molecular Structure Analysis

The crystal structure of related compounds, such as 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole derivatives, has been determined using single-crystal X-ray diffraction. This analysis reveals details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the electronic and optical properties of these materials (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, including cycloadditions and electrophilic substitutions. The synthesis of bis(indolyl)ethynes, for instance, involves unusual double isocyanide-acetylene cyclization reactions, demonstrating the complex reactivity of these molecules (Ishikawa et al., 2017).

Physical Properties Analysis

The physical properties of indole derivatives, such as solvatochromic behavior and ionization constants (pKa), are studied to understand their behavior in different solvents and pH conditions. These properties are essential for applications in dye chemistry and sensor development (Gaspar, Panea, & Bâldea, 2007).

Chemical Properties Analysis

The chemical properties of indole derivatives, including their reactivity towards hydroboration and cycloisomerization reactions, have been explored to synthesize a wide range of functionalized molecules. These studies contribute to our understanding of the mechanisms underlying these transformations and their potential applications (Hoshi, Masuda, & Arase, 1993).

科学研究应用

光电转换增强

1,3,3-三甲基-2-(2-{3-[2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]环己-1-烯-1-基}乙烯基)-3H-吲哚-1-碘化物因其在染料敏化太阳能电池中提高光电转换效率的应用而受到研究。与其他羧化花青染料共同敏化这种染料已显示出增强光电性能的希望,在可再生能源技术中显示出巨大的潜力 (Wu 等人,2009 年).

光动力疗法和成像

研究导致了从疏水性花青染料变体合成的碳点的开发,将这种染料用于近红外荧光成像和光热癌症治疗。合成的纳米材料在肿瘤学中表现出有利的治疗和诊断应用特性,突出了其在医学领域的实用性 (Zheng 等人,2016 年).

快速光学转换

该染料已用于专注于其与向列液晶集成以用于快速光学转换应用的研究中。已经探索了其非线性光学特性以加速简并四波混频信号中的布拉格光栅,表明在高速光通信技术中具有潜在用途 (赵辉等人,2006 年).

非线性光学材料

对有机二阶非线性光学材料的进一步研究已经确定了衍生自苯并[e]吲哚阳离子的碘盐,与 1,3,3-三甲基-2-(2-{3-[2-(1,3,3-三甲基-1,3-二氢-2H-吲哚-2-亚甲基)乙亚甲基]环己-1-烯-1-基}乙烯基)-3H-吲哚-1-碘化物密切相关。这些材料在光子学中的光学数据存储和信息处理中展示了有希望的应用,展示了该化合物在先进材料科学中的多功能性 (Wen 等人,2020 年).

荧光探针和传感器

该染料独特的光物理特性已被用于设计基于吲哚的水溶性荧光探针,用于检测极端酸度或碱度。这些探针表现出长的吸收和发射波长,使其适用于环境监测和化学分析 (Li 等人,2019 年).

作用机制

Target of Action

Similar compounds are known to interact with various cellular and molecular targets, influencing a range of biological processes .

Mode of Action

The compound is a photochromic molecule, meaning it changes its structure in response to light . It has a colorless leuco spiropyran form and a colored trans-merocyanine form that exhibits absorption peaks in the ultraviolet and visible regions respectively . This change in structure can influence its interaction with its targets .

Biochemical Pathways

Photochromic molecules like this one are often used in optical data storage applications, suggesting they may interact with light-sensitive biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s photochromic properties could potentially influence its pharmacokinetics, as structural changes could affect absorption, distribution, metabolism, and excretion .

Result of Action

Its photochromic properties suggest it could have applications in areas such as optical data storage, where its light-induced structural changes could be used to store and retrieve information .

Action Environment

Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, its photochromic properties mean that light exposure could trigger structural changes, altering its activity . Similarly, temperature could influence the rate of these light-induced changes .

属性

IUPAC Name |

1,3,3-trimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJTKZBMNPURL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694761 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140648-15-3 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。